7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Description

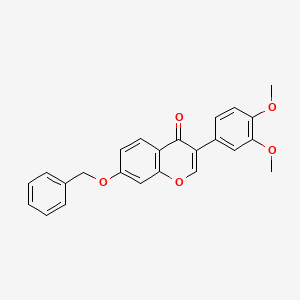

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a benzyloxy group at position 7 and a 3,4-dimethoxyphenyl group at position 3 (Fig. 1). This compound is structurally related to natural flavonoids but optimized for pharmacological studies, particularly in antiviral and anticancer research .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-21-11-8-17(12-23(21)27-2)20-15-29-22-13-18(9-10-19(22)24(20)25)28-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWZDWBCHKIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401174238 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54528-40-4 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54528-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of benzopyran ring formation involving cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or dimethoxyphenyl groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes,

Biological Activity

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and potential applications in medicinal chemistry.

The molecular formula for this compound is with a molecular weight of 388.4 g/mol. The compound features a chromone backbone substituted with benzyloxy and dimethoxyphenyl groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features facilitate binding to these targets, potentially leading to inhibition or activation of specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its cytotoxic effects.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays including DPPH radical scavenging and total antioxidant capacity methods. These studies demonstrated that the compound effectively neutralizes free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (A-549 lung adenocarcinoma and MCF-7 breast cancer cells) revealed promising results. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.40 ± 0.26 |

| Doxorubicin | MCF-7 | 9.18 ± 1.12 |

| Other Compounds | A-549 | Varies |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited lower IC50 values compared to standard chemotherapeutic agents like Doxorubicin, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of chromene derivatives similar to this compound:

- Antioxidant and Cytotoxic Activity : A study synthesized various chromone derivatives and assessed their activity against cancer cell lines. The results indicated that modifications in the chromone structure significantly influenced both antioxidant and cytotoxic properties .

- Lipid Lowering Effects : Another research effort investigated the impact of related compounds on lipid accumulation in hepatocytes (liver cells). Some derivatives demonstrated significant reductions in lipid droplet formation, suggesting potential applications in treating non-alcoholic fatty liver disease (NAFLD) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Flavonoid derivatives with modifications at positions 3, 7, and the B-ring phenyl group exhibit diverse biological activities. Key structural analogs and their properties are summarized below:

Pharmacological and Physicochemical Comparisons

- Anti-HCV Activity: Compound 6b (with a flexible amino-hydroxypropoxy chain) demonstrates superior anti-HCV activity compared to the target compound, likely due to improved interaction with viral replication machinery . The benzyloxy group in the target compound may reduce solubility, limiting its efficacy in aqueous environments.

- Antiproliferative Effects : The methoxy analog (7-OCH₃) in shows moderate activity against MCF-7 cells, suggesting that bulkier groups like benzyloxy might enhance cytotoxicity by improving membrane penetration .

- Solubility and Bioavailability : Compounds with hydroxylated phenyl groups (e.g., 3,7-dihydroxy derivatives) exhibit higher water solubility (LogP ~2.5) compared to dimethoxy or benzyloxy derivatives (LogP ~4.0–5.0), which trade solubility for increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.